![molecular formula C7H5BrClFO B572585 (3-Bromo-6-chloro-2-fluorophenyl)methanol CAS No. 886615-31-2](/img/structure/B572585.png)
(3-Bromo-6-chloro-2-fluorophenyl)methanol
Overview
Description
“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a chemical compound with the empirical formula C7H5BrClFO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-6-chloro-2-fluorophenyl)methanol” can be represented by the SMILES string “OCC1=C(C(Br)=CC=C1Cl)F” and the InChI string "1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2" . These strings provide a textual representation of the compound’s structure, indicating the presence of bromine, chlorine, and fluorine atoms in the phenyl ring, along with a methanol group.Physical And Chemical Properties Analysis
“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a solid substance . Its molecular weight is 239.47 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
C-H Functionalization Strategy for Multi-Substituted Arenes : A study by Sun, Sun, and Rao (2014) demonstrated a palladium-catalyzed C-H functionalization strategy as an effective method for preparing multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. This method offered advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).
Synthesis of Acridin-9(10H)-ones : Research by Kobayashi et al. (2013) involved the synthesis of acridin-9(10H)-ones, starting from compounds like 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes. This synthesis process illustrates the use of halogenated phenyl methanols in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Optical Activity in Benzodiazepinooxazole Derivatives : A study by Okada and Takebayashi (1988) explored the optical activity in crystals of benzodiazepinooxazole derivatives, including compounds with 2-fluorophenyl groups. This research provides insight into the stereochemical properties and behavior of such compounds (Okada & Takebayashi, 1988).
Reactivity of Halogenobenzofurazans : Monte et al. (1971) studied the reactivity of various halogenobenzofurazans, including 4-fluoro-, 4-chloro-, and 4-bromo-benzofurazan, in methanol. This research provides insights into the chemical behavior of halogenated compounds in methanol, which can be relevant for similar compounds like (3-Bromo-6-chloro-2-fluorophenyl)methanol (Monte, Sandri, Nunno, Florio, & Todesco, 1971).
Mechanism of Action
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “(3-Bromo-6-chloro-2-fluorophenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 . The safety pictogram GHS06 (skull and crossbones) is used to indicate its hazards .
properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMYMWZKSJVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731481 | |
Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-chloro-2-fluorophenyl)methanol | |
CAS RN |
886615-31-2 | |
Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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